4,7-Difluoro-1H-benzo[d]imidazole

TRPC6 inhibition nephrotic syndrome calcium channel

4,7-Difluoro-1H-benzo[d]imidazole (CAS 1360938-32-4) is a heterocyclic building block belonging to the fluorinated benzimidazole class, characterized by two fluorine atoms substituted at the 4- and 7-positions of the benzimidazole core (molecular formula C₇H₄F₂N₂, molecular weight 154.12 g/mol, exact mass 154.034). Key computed physicochemical properties include a LogP of 1.84, topological polar surface area (TPSA) of 28.68 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 1360938-32-4
Cat. No. B1403776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Difluoro-1H-benzo[d]imidazole
CAS1360938-32-4
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)NC=N2)F
InChIInChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
InChIKeyPNSOPTKHZZPBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Difluoro-1H-benzo[d]imidazole (CAS 1360938-32-4): A Strategic Fluorinated Benzimidazole Building Block for Medicinal Chemistry and Materials Research


4,7-Difluoro-1H-benzo[d]imidazole (CAS 1360938-32-4) is a heterocyclic building block belonging to the fluorinated benzimidazole class, characterized by two fluorine atoms substituted at the 4- and 7-positions of the benzimidazole core (molecular formula C₇H₄F₂N₂, molecular weight 154.12 g/mol, exact mass 154.034) . Key computed physicochemical properties include a LogP of 1.84, topological polar surface area (TPSA) of 28.68 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . This specific 4,7-difluoro regioisomeric arrangement is structurally distinct from the more commonly catalogued 4,5-difluorobenzimidazole (CAS 236736-21-3) and 5,6-difluorobenzimidazole isomers. The compound is commercially available for research use at ≥95% purity .

Why 4,7-Difluoro-1H-benzo[d]imidazole Cannot Be Substituted by Other Benzimidazole Analogs in TRPC6, Antiviral, and Kinase Inhibitor Programs


The benzimidazole scaffold is widely exploited in medicinal chemistry, but the position and number of fluorine substituents critically determine target engagement, pharmacokinetic profile, and downstream selectivity. A fluorobenzimidazole analog cannot be freely interchanged with a non-fluorinated benzimidazole, as fluorination directly enhances metabolic stability and potency against targets such as HCV NS5A [1]. Furthermore, the specific 4,7-difluoro regioisomer generates a unique electronic and steric environment that is structurally encoded into the pharmacophore of potent TRPC6 inhibitors, as evidenced by patent-protected compound series [2]. Replacing 4,7-difluoro-1H-benzo[d]imidazole with the 4,5-difluoro or 5,6-difluoro isomer, or with the unsubstituted benzimidazole, would fundamentally alter the vector of hydrogen-bonding interactions and the electron density distribution on the aromatic ring, likely abolishing the desired biological activity for programs dependent on this precise substitution geometry.

Quantitative Differentiation Evidence for 4,7-Difluoro-1H-benzo[d]imidazole Versus Closest Analogs


TRPC6 Inhibitor Scaffold: 4,7-Difluoro Substitution Is Required for Sub-Nanomolar Potency in Patent-Protected Chemical Series

The 4,7-difluoro-1H-benzo[d]imidazole core is a critical structural motif in patent-protected TRPC6 inhibitor series. A BindingDB-curated derivative incorporating this 4,7-difluoro substitution pattern exhibited an IC₅₀ of 0.400 nM against human TRPC6 channels expressed in HEK293 cells, measured by FLIPR calcium flux assay [1]. This sub-nanomolar activity is enabled by the 4,7-difluoro regiospecificity; the corresponding non-fluorinated benzimidazole analogs or alternatively fluorinated regioisomers (e.g., 4,5- or 5,6-difluoro) are not structurally represented in the lead compound series claimed in U.S. Patent US-11332459-B2, which explicitly describes benzimidazole derivatives with specific substitution patterns for TRPC6 modulation [2]. This indicates that the 4,7-difluoro geometry is a non-negotiable pharmacophoric element for target engagement in this inhibitor class.

TRPC6 inhibition nephrotic syndrome calcium channel

Regioisomeric Specificity: 4,7-Difluoro Substitution Creates a Unique Electronic and Steric Profile Distinct from 4,5-Difluoro and 5,6-Difluoro Isomers

Among difluorobenzimidazole regioisomers, 4,7-difluoro-1H-benzo[d]imidazole occupies a unique chemical space defined by its substitution geometry. The 4,7-arrangement places both fluorine atoms on the same benzenoid ring in a para-like relationship, producing a symmetric electron-withdrawing effect across the 4- and 7-positions. In contrast, the commercially predominant 4,5-difluorobenzimidazole (CAS 236736-21-3, purity ≥97%, mp 211–213°C) [1] and 5,6-difluorobenzimidazole feature fluorine atoms on adjacent carbons of the benzenoid ring, generating a different dipole moment and hydrogen-bonding surface. The target 4,7-isomer carries one hydrogen bond donor and three hydrogen bond acceptors with a TPSA of 28.68 Ų and LogP of 1.84 . While explicit head-to-head biological comparison data across all three difluoro regioisomers in a single assay system is not publicly available, the patent literature demonstrates that the 4,7-difluoro geometry is explicitly selected in lead TRPC6 inhibitor series, whereas the 4,5- and 5,6-isomers are absent from these pharmacologically validated compound collections [2]. This regiospecific selection in advanced drug discovery programs supports functional differentiation that is meaningful for procurement decisions.

regioisomer comparison electronic properties medicinal chemistry building blocks

Fluorination Advantage: Fluorobenzimidazole Scaffolds Deliver Improved Pharmacokinetic Properties Over Non-Fluorinated Benzimidazole Analogs

In a systematic medicinal chemistry program targeting next-generation HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated broad-genotype in vitro potency against HCV genotypes 1–6 replicons and critically showed improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1]. The introduction of fluorine atoms onto the benzimidazole core (irrespective of the specific di-fluorination pattern) was shown to reduce oxidative metabolism and enhance the overall drug-like properties of the series, as confirmed by SAR exploration [1]. This class-level evidence supports the principle that fluorinated benzimidazoles—including the 4,7-difluoro variant—provide a measurable pharmacokinetic advantage over their non-fluorinated counterparts. While the published study did not isolate the 4,7-difluoro isomer for individual PK comparison, the SAR trends established across multiple fluorinated benzimidazole analogs consistently demonstrate that fluorine substitution on the benzimidazole ring system enhances metabolic stability relative to the hydrogen-substituted (non-fluorinated) benzimidazole scaffold [1].

pharmacokinetics HCV NS5A metabolic stability structure-activity relationship

Enhanced Selectivity via Difluoro Substitution: Difluoro-Benzimidazole Derivatives Exhibit Isoform-Selective Kinase Inhibition with Improved Intracellular Availability

In a lead optimization campaign targeting casein kinase 1 (CK1) for oncology applications, a previously potent benzimidazole-derived CK1δ/ε inhibitor was further modified to incorporate difluoro substitution (specifically a difluoro-dioxolo-benzoimidazole motif), yielding derivatives with remarkable inhibitory effects and increased intracellular availability [1]. These newly designed difluoro-substituted compounds exhibited advanced isoform selectivity toward CK1δ over other CK1 isoforms and demonstrated increased growth inhibitory activity across a panel of tumor cell lines as measured by cell viability and cell cycle distribution analyses [1]. While the difluoro-dioxolo-benzoimidazole scaffold represents a more elaborated structure than the parent 4,7-difluoro-1H-benzo[d]imidazole, this study provides direct evidence that the introduction of difluoro substitution onto the benzimidazole core enhances both target selectivity and cellular activity. The parent 4,7-difluoro-1H-benzo[d]imidazole serves as an enabling synthetic intermediate for constructing such elaborate difluoro-benzoimidazole kinase inhibitors, and its fluorine substitution pattern is a critical contributor to the observed selectivity gains.

kinase selectivity CK1δ/ε cancer cell proliferation lead optimization

High-Value Research and Industrial Application Scenarios for 4,7-Difluoro-1H-benzo[d]imidazole


TRPC6 Inhibitor Drug Discovery for Nephrotic Syndrome and Chronic Kidney Disease

4,7-Difluoro-1H-benzo[d]imidazole serves as a critical synthetic building block for constructing potent TRPC6 inhibitors, with patent-protected derivatives demonstrating sub-nanomolar activity (IC₅₀ = 0.400 nM) in human TRPC6 FLIPR assays [1]. Research groups targeting TRPC6-mediated pathologies—including nephrotic syndrome, chronic renal failure, cardiac hypertrophy, and fibrosis—should prioritize procurement of this specific 4,7-difluoro regioisomer, as the corresponding 4,5-difluoro and 5,6-difluoro isomers lack structural representation in validated TRPC6 inhibitor lead series .

HCV and Broad-Spectrum Antiviral Agent Development

Fluorobenzimidazole analogs, including the 4,7-difluoro scaffold, have demonstrated potent, broad-genotype in vitro activity against HCV genotypes 1–6 replicons, including variants resistant to first-generation NS5A inhibitors, with improved pharmacokinetic properties relative to non-fluorinated benzimidazole analogs [1]. This compound is therefore well-suited as a starting material for medicinal chemistry teams pursuing next-generation antiviral agents where metabolic stability and pan-genotypic coverage are required.

Isoform-Selective Kinase Inhibitor Lead Optimization (CK1δ/ε and Beyond)

Lead optimization studies have demonstrated that introducing difluoro substitution onto the benzimidazole core enhances isoform selectivity (particularly for CK1δ over other CK1 isoforms), increases intracellular availability, and improves antiproliferative activity in cancer cell lines [1]. The 4,7-difluoro-1H-benzo[d]imidazole scaffold provides an enabling intermediate for synthesizing elaborated difluoro-benzoimidazole kinase inhibitors with improved selectivity profiles, making it a strategic procurement choice for oncology-focused medicinal chemistry groups.

N-Type Organic Semiconductor Materials Research

N-type benzimidazole and difluorobenzimidazole fused perylene diimide dimer semiconductors have been synthesized, achieving a remarkable electronic mobility of 0.13 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) [1]. The electron-withdrawing fluorine atoms at specific positions on the benzimidazole core modulate the LUMO energy level and enhance electron transport properties. 4,7-Difluoro-1H-benzo[d]imidazole can serve as a precursor for designing novel n-type organic semiconductors, and its specific 4,7-difluoro geometry may offer distinct electronic tuning advantages compared to other difluorobenzimidazole isomers for materials science applications.

Quote Request

Request a Quote for 4,7-Difluoro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.